

In-Depth Technical Guide: Characterization of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde

Cat. No.: B112974

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the heterocyclic compound **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde**. This molecule is of significant interest in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous biologically active compounds. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis, and includes key spectral data for its identification and characterization.

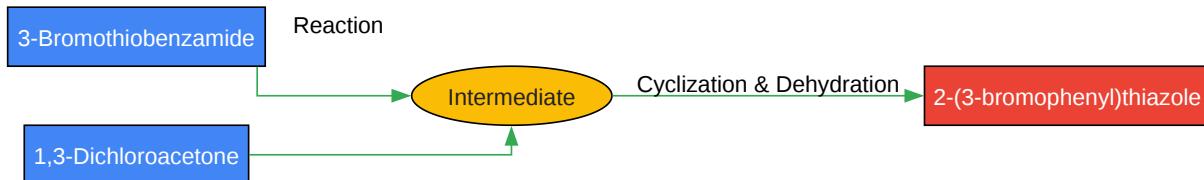
Physicochemical Properties

2-(3-bromo-phenyl)-thiazole-4-carbaldehyde is a pale white solid. It is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, with the bromophenyl group often enhancing biological activity. This compound and its derivatives have been explored for their potential as anti-cancer and antimicrobial agents.

Property	Value
Molecular Formula	C ₁₀ H ₆ BrNOS
Molecular Weight	268.13 g/mol
Appearance	Pale white solid
Boiling Point	407.455 °C at 760 mmHg
Density	1.622 g/cm ³
CAS Number	750624-69-2
PubChem CID	2120351

Synthesis and Experimental Protocols

The synthesis of **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** can be achieved through a two-step process involving the Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation.


Synthesis of 2-(3-bromophenyl)thiazole

The initial step involves the synthesis of the thiazole ring via the Hantzsch synthesis. This reaction typically involves the condensation of an α -haloketone with a thioamide.

Protocol:

- To a solution of 3-bromothiobenzamide (1 equivalent) in a suitable solvent such as ethanol, add 1,3-dichloroacetone (1 equivalent).
- Reflux the reaction mixture for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a weak base, such as sodium bicarbonate solution.
- The product, 2-(3-bromophenyl)thiazole, will precipitate out of the solution.

- Collect the solid by filtration, wash with water, and dry under vacuum.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

[Click to download full resolution via product page](#)

Hantzsch synthesis of the thiazole ring.


Formylation of 2-(3-bromophenyl)thiazole

The aldehyde group is introduced at the C4 position of the thiazole ring using the Vilsmeier-Haack reaction.

Protocol:

- In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) (3 equivalents) in an anhydrous solvent like dichloromethane.
- Slowly add phosphorus oxychloride (POCl_3) (1.2 equivalents) to the cooled DMF solution while stirring, maintaining a low temperature (0-5 °C). This forms the Vilsmeier reagent.
- To this mixture, add a solution of 2-(3-bromophenyl)thiazole (1 equivalent) in the same anhydrous solvent.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.

- Neutralize the aqueous solution with a base, such as sodium hydroxide, until a precipitate forms.
- Collect the solid product, **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde**, by filtration.
- Wash the solid with water and dry it.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

[Click to download full resolution via product page](#)

Vilsmeier-Haack formylation of the thiazole.

Spectral Characterization Data

The structural confirmation of **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** is based on the following spectral data. While specific experimental spectra for this exact compound are not widely published, the data presented here are predicted and based on the analysis of closely related analogues.

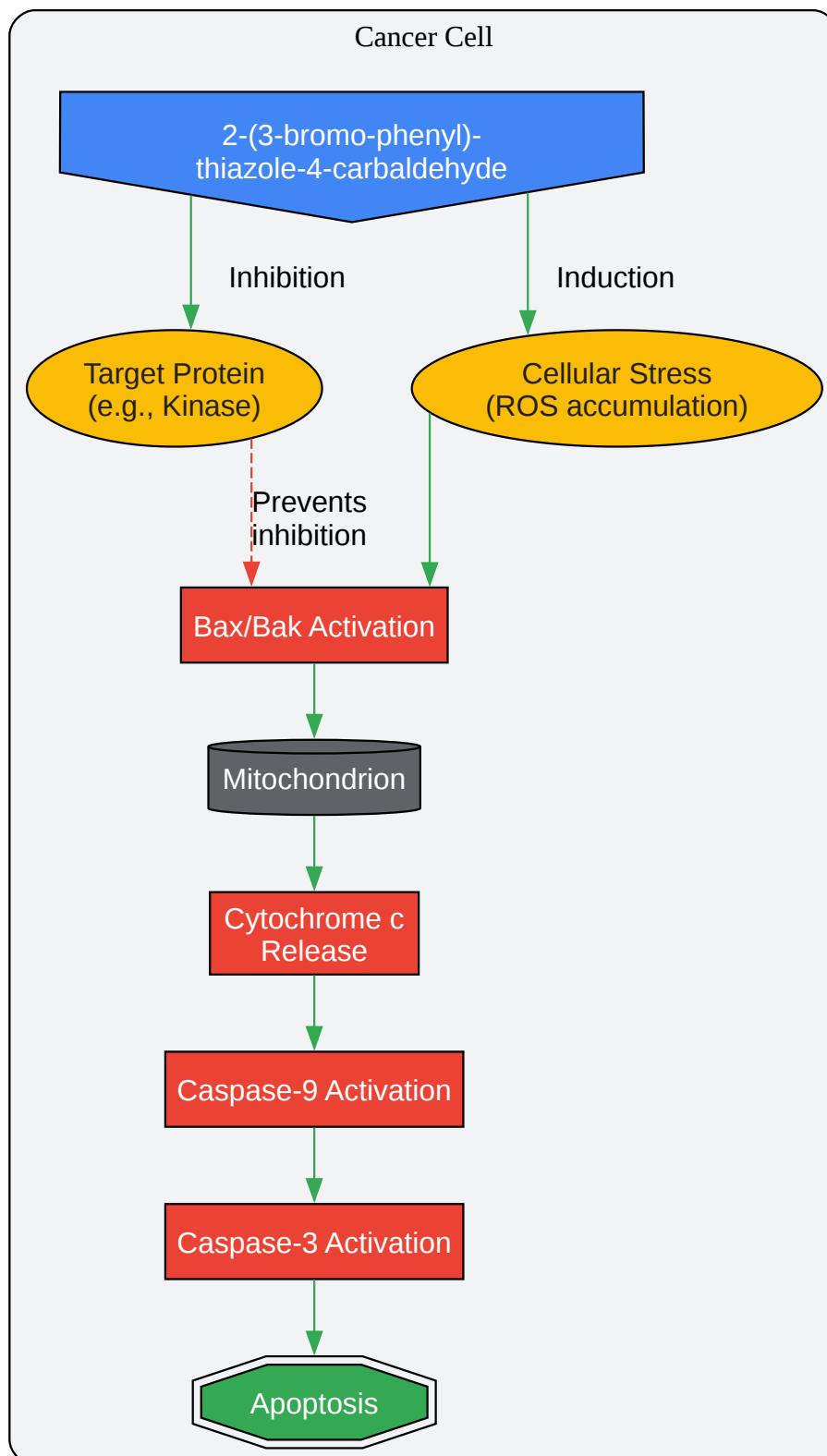
¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.10	s	1H	Aldehyde proton (-CHO)
~8.30	s	1H	Thiazole proton (C5-H)
~8.15	t	1H	Phenyl proton (C2'-H)
~7.90	d	1H	Phenyl proton (C6'-H)
~7.70	d	1H	Phenyl proton (C4'-H)
~7.40	t	1H	Phenyl proton (C5'-H)

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~185.0	Aldehyde Carbonyl (CHO)
~168.0	Thiazole Carbon (C2)
~155.0	Thiazole Carbon (C4)
~135.0	Phenyl Carbon (C1')
~133.0	Phenyl Carbon (C6')
~131.0	Phenyl Carbon (C5')
~130.0	Thiazole Carbon (C5)
~128.0	Phenyl Carbon (C2')
~125.0	Phenyl Carbon (C4')
~123.0	Phenyl Carbon (C3')

Infrared (IR) Spectroscopy


Wavenumber (cm ⁻¹)	Assignment
~3100-3000	C-H stretching (aromatic)
~2850, ~2750	C-H stretching (aldehyde)
~1690	C=O stretching (aldehyde)
~1600-1450	C=C stretching (aromatic and thiazole ring)
~1200-1000	C-H in-plane bending
~800-700	C-Br stretching

Mass Spectrometry (MS)

m/z	Assignment
267/269	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
239/241	[M-CO] ⁺
188	[M-Br] ⁺
134	[C ₇ H ₄ NS] ⁺

Potential Biological Activity and Signaling Pathway

Thiazole derivatives containing a bromophenyl moiety have demonstrated a range of biological activities, including anticancer and antimicrobial effects. While the specific mechanism of action for **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** is not yet fully elucidated, related compounds have been shown to induce apoptosis in cancer cells. A plausible signaling pathway could involve the inhibition of key kinases or the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway.

[Click to download full resolution via product page](#)

Hypothetical signaling pathway for apoptosis induction.

- To cite this document: BenchChem. [In-Depth Technical Guide: Characterization of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112974#characterization-data-for-2-3-bromo-phenyl-thiazole-4-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com